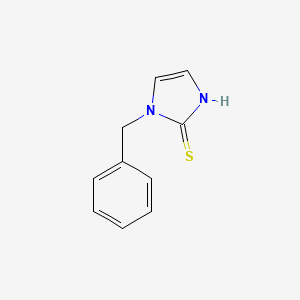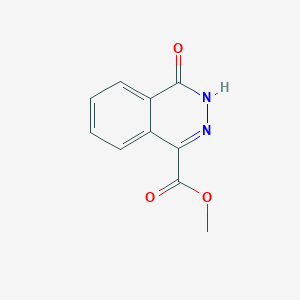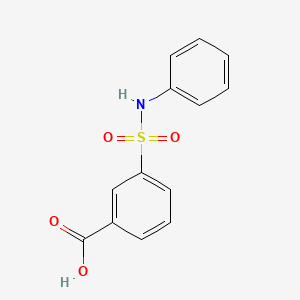
1-benzyl-1H-imidazole-2-thiol
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 1-benzyl-1H-imidazole-2-thiol, can be achieved through various methods. One common approach involves the chemoselective reaction of 2-mercaptobenzo[d]imidazole intermediates with benzyl chloride in solution phase or Merrifield resin in solid phase, leading to the formation of benzimidazole libraries with distinct physicochemical properties and skeletal diversities in three-dimensional space (Yoon et al., 2017). Another method employs copper- and palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of N-fused benzo[4,5]imidazo[2,1-b]thiazole derivatives from trans-1,2-diiodoalkenes, 1H-benzo[d]imidazole-2-thiols, and halobenzenes (Shen et al., 2017).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be analyzed using various spectroscopic and crystallographic techniques. For instance, the synthesis and structural characterization of 2-(2-aminophenyl) Benz imidazole revealed that the molecule is co-planar and forms chained and layered structures through intermolecular N-H.N hydrogen bonding, providing insights into the stability and reactivity of similar benzimidazole derivatives (Zhao et al., 2019).
Chemical Reactions and Properties
This compound participates in various chemical reactions, including nucleophilic addition, alkylation, and acylation. These reactions can be influenced by the compound's nucleophilic properties, which are determined by its imidazole-2-thiol (or imidazole-2-thione) moiety. The compound's reactivity towards electrophiles makes it a versatile intermediate in organic synthesis (Trzhtsinskaya & Abramova, 1991).
Physical Properties Analysis
The physical properties of this compound, such as melting point, boiling point, solubility, and crystal structure, are crucial for its application in material science and pharmaceutical research. These properties are significantly influenced by the compound's molecular structure, particularly the imidazole ring and the thiol group, which can engage in hydrogen bonding and other intermolecular interactions (Po et al., 1991).
Chemical Properties Analysis
The chemical properties of this compound, such as acidity, basicity, redox potential, and reactivity towards different reagents, are influenced by the imidazole ring's electronic structure and the sulfur atom's nucleophilicity. These properties play a significant role in the compound's behavior in chemical reactions and its potential applications in catalysis, organic synthesis, and as a ligand in coordination chemistry (Trzhtsinskaya & Abramova, 1991).
Scientific Research Applications
Electrochemical and Thermodynamic Properties
1-Benzyl-1H-imidazole-2-thiol, as part of the imidazole-2-thiols family, has been studied for its electrochemical and thermodynamic properties. Research has shown that different substitutions on the imidazole ring, including the benzyl group, significantly affect oxidation and reduction potentials. These properties are crucial in various chemical and electrochemical applications (Po et al., 1991).
Corrosion Inhibition
This compound has also been investigated for its role in corrosion inhibition. Studies indicate that derivatives of this compound are effective in protecting metals like mild steel in corrosive environments, particularly in sulfuric acid. This makes them valuable in industrial applications where corrosion resistance is essential (Ammal et al., 2018).
Material Science and Chemical Synthesis
In material science and chemical synthesis, the compound's derivatives have been utilized. For instance, their involvement in the synthesis of complex organic molecules and their potential in creating diverse chemical libraries is noteworthy. This aspect is crucial in drug discovery and the development of various chemical compounds (Yoon et al., 2017).
Antioxidant Potential
Additionally, the antioxidant potential of certain derivatives has been explored, indicating possible applications in protecting against oxidative stress. This aspect could have implications in pharmaceutical and cosmetic industries (Qamar et al., 2022).
Fuel Cell Technology
In the field of fuel cell technology, derivatives of this compound have been investigated for their utility in creating proton-conducting membranes. This research is pivotal for the development of more efficient and durable fuel cells (Campagne et al., 2013).
Antifungal Activity
Research has also indicated the potential of this compound derivatives in combating fungal infections. Their efficacy against various fungal pathogens suggests a promising avenue for new antifungal drug development (Khabnadideh et al., 2012).
Tuberculosis Treatment
In the medical field, derivatives have shown promising results against tuberculosis. This application is critical, given the global challenge of tuberculosis and the need for more effective treatments (Korycka-Machala et al., 2019).
Cancer Research
Significantly, certain derivatives of this compound have demonstrated potential as anticancer agents. Their ability to inhibit specific cancer cell lines opens up new possibilities for cancer therapy (Edukondalu et al., 2021).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1-benzyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular functions. The sulfur atom in this compound can form bonds with metal ions, making it a potential ligand in metalloprotein interactions. Additionally, its imidazole ring can participate in hydrogen bonding and π-π interactions with aromatic amino acids in proteins, influencing protein structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain kinases, which are crucial in cell signaling pathways. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating them, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate cleavage. Additionally, this compound can interact with transcription factors, influencing gene expression by altering their binding to DNA. These interactions can lead to changes in cellular functions and responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially under oxidative conditions. Long-term exposure to this compound can lead to cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of metabolic processes. Studies have identified threshold effects, where the compound’s impact shifts from beneficial to harmful as the dosage increases. Understanding these dosage effects is crucial for determining safe and effective use in research and potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in the synthesis of certain metabolites, leading to changes in their concentrations. Additionally, this compound can affect the activity of enzymes in oxidative stress pathways, altering the balance of reactive oxygen species and antioxidant defenses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s interactions with binding proteins can influence its localization and accumulation within cells. For instance, binding to cytoplasmic proteins can retain this compound in the cytoplasm, while interactions with nuclear proteins can facilitate its transport to the nucleus .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression. Similarly, modifications such as phosphorylation can alter its localization and activity within the cell .
properties
IUPAC Name |
3-benzyl-1H-imidazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c13-10-11-6-7-12(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCFYLGZVCPZML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349892 | |
| Record name | 1-benzyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24828185 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
23269-10-5 | |
| Record name | 1-benzyl-1H-imidazole-2-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2-mercaptoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-5-pyridin-4-yl-4h-[1,2,4]triazole-3-thiol](/img/structure/B1269294.png)



![[1,1'-Biphenyl]-3,3',4,4'-tetracarboxylic acid](/img/structure/B1269303.png)


![[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B1269309.png)

![6-(2-aminophenyl)-3-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B1269315.png)


![1-[(4-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269318.png)